molecular formula C18H22N4O2S B2913845 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide CAS No. 1797217-60-7

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide

Numéro de catalogue B2913845
Numéro CAS: 1797217-60-7
Poids moléculaire: 358.46
Clé InChI: SCSFBOPWADMWPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide” is a compound that contains a benzo[d]thiazol-2-yl group and a piperidin-4-yl group . It is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of a similar compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, has been reported . The structure is monoclinic, with a bond length of C1–N1 of 1.264 (3) Å . The structure forms a D–π–A structure molecule, which is a typical molecular structure characteristic of AIE .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, thiazole derivatives have been reported to show a broad range of chemical and biological properties .

Applications De Recherche Scientifique

Neuropeptide Y Y1 Receptor Antagonists

  • A study reported the synthesis and evaluation of novel benzimidazoles derived from indole as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop antiobesity drugs. This research highlights the design strategy and biological evaluation, providing insight into the potential therapeutic applications of related compounds (H. Zarrinmayeh et al., 1998).

CB1 Cannabinoid Receptor Interaction

  • The molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor was studied, revealing insights into the binding mechanism and structure-activity relationship. This could be relevant for understanding how similar compounds might interact with cannabinoid receptors (J. Shim et al., 2002).

Orexin Receptor Antagonists

  • Research on a novel orexin 1 and 2 receptor antagonist, aimed at treating insomnia, detailed its metabolism and pharmacokinetics in humans. Such studies are crucial for drug development and understanding the physiological effects of new therapeutic agents (C. Renzulli et al., 2011).

Novel Neuroleptics

  • A paper explored the pharmacological profile of novel compounds with mixed dopamine (DA), 5-hydroxytryptamine (5-HT)2, and α1-adrenergic antagonist action, which may have efficacy as antipsychotics without extrapyramidal side effects (E. B. Nielsen et al., 1997).

Orientations Futures

The future directions for research on “N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. Thiazole derivatives have shown promise in a variety of areas, including antimicrobial, antiretroviral, antifungal, and antineoplastic therapies .

Propriétés

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-16(17(24)20-13-5-6-13)19-11-12-7-9-22(10-8-12)18-21-14-3-1-2-4-15(14)25-18/h1-4,12-13H,5-11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSFBOPWADMWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.